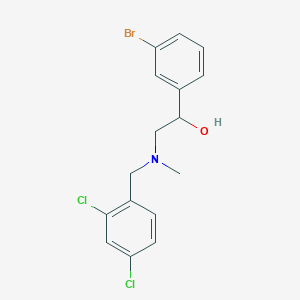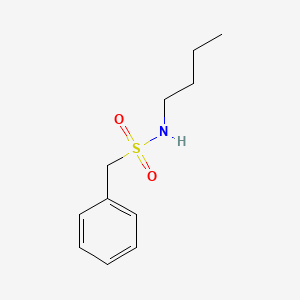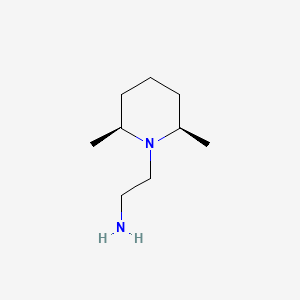![molecular formula C21H17F3O B8806574 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol
概要
説明
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol is a fluorinated organic compound belonging to the terphenyl family. This compound is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated compounds.
科学的研究の応用
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- 2’,3,4,5-tetrafluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
- 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
Uniqueness
Compared to similar compounds, 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol stands out due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
分子式 |
C21H17F3O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol |
InChI |
InChI=1S/C21H17F3O/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12,25H,2-3H2,1H3 |
InChIキー |
IOCVTIALUVYGJF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)O)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorobenzo[b]thiophen-3-amine](/img/structure/B8806502.png)



![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)





![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)


